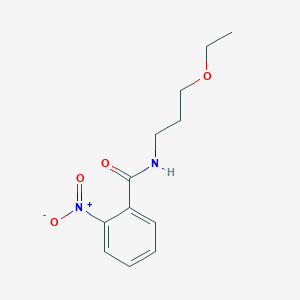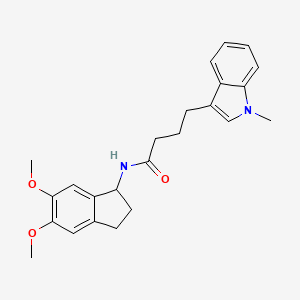![molecular formula C33H35N3O5S B14937291 4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a spirocyclic system, a chromene moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. The key steps include the formation of the spirocyclic system, the introduction of the chromene moiety, and the attachment of the sulfonamide group. Common reagents used in these reactions include phenylhydrazine, cyclohexanone, and various sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and specific temperature controls .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
作用機序
The mechanism by which 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic system and chromene moiety could play a role in binding to these targets, while the sulfonamide group may enhance solubility and bioavailability .
類似化合物との比較
Similar Compounds
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: Similar in structure but lacks the spirocyclic system and chromene moiety.
4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide: Contains a disulfide linkage instead of the spirocyclic system.
Uniqueness
The uniqueness of 4-Methyl-N-[2-(N’-{6’-phenyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide lies in its spirocyclic system and chromene moiety, which provide distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C33H35N3O5S |
|---|---|
分子量 |
585.7 g/mol |
IUPAC名 |
3-[(4-methylphenyl)sulfonylamino]-N-[(E)-(6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]propanamide |
InChI |
InChI=1S/C33H35N3O5S/c1-23-10-12-26(13-11-23)42(38,39)34-19-15-31(37)35-36-32-21-27(24-8-4-2-5-9-24)28-20-25-14-18-33(16-6-3-7-17-33)41-29(25)22-30(28)40-32/h2,4-5,8-13,20-22,34H,3,6-7,14-19H2,1H3,(H,35,37)/b36-32+ |
InChIキー |
AQPUMQNHSVOAOU-WIKZRCHHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C/2\C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=C2C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


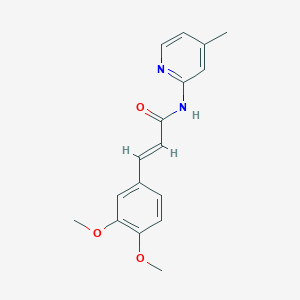

![N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937222.png)
![(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B14937225.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
![1-butyl-N-{4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937236.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)
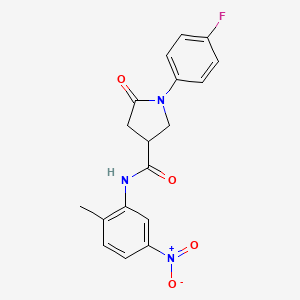
![(2S)-3-methyl-2-{[4-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]amino}butanoic acid](/img/structure/B14937259.png)
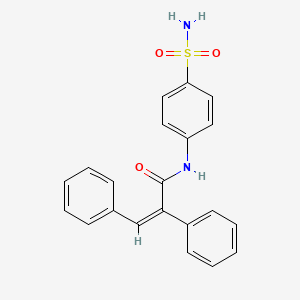
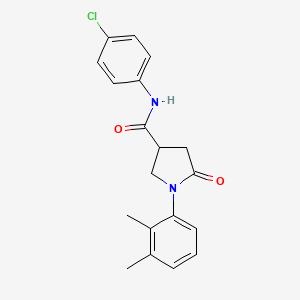
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
